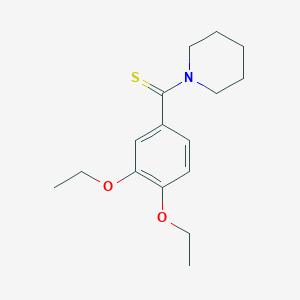
(3,4-Diethoxyphenyl)(piperidin-1-yl)methanethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-ジエトキシフェニル)(ピペリジン-1-イル)メタンチオンは、3,4-ジエトキシフェニル基に結合したメタンチオン基にピペリジン環が結合した有機化合物です。
2. 製法
合成経路と反応条件: (3,4-ジエトキシフェニル)(ピペリジン-1-イル)メタンチオンの合成は通常、3,4-ジエトキシベンズアルデヒドとピペリジンと硫黄源の反応を伴います。一般的な方法の1つは、塩基の存在下で3,4-ジエトキシベンズアルデヒドとピペリジンを縮合させ、続いて二硫化炭素またはチオ尿素などの硫黄ドナーを添加する方法です。反応は通常、完全な変換を確実にするために還流条件下で行われます。
工業的製造方法: 工業的な設定では、(3,4-ジエトキシフェニル)(ピペリジン-1-イル)メタンチオンの製造には、効率と収率を高めるために連続フロープロセスが用いられる場合があります。自動反応器と温度、圧力、反応物の濃度などの反応パラメータの精密な制御により、製造プロセスを最適化できます。
反応の種類:
酸化: (3,4-ジエトキシフェニル)(ピペリジン-1-イル)メタンチオンは、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて酸化反応を起こす可能性があり、スルホキシドまたはスルホンを生成します。
還元: この化合物の還元は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して達成でき、対応するチオールを生成します。
置換: この化合物は、適切な条件下で、ピペリジン環またはフェニル基をさまざまな求核剤で置換できる求核置換反応に関与することができます。
一般的な試薬と条件:
酸化: 過酸化水素、過マンガン酸カリウム。通常、水性または有機溶媒中で行われます。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。通常、テトラヒドロフランやジエチルエーテルなどの無水溶媒中で行われます。
置換: アミン、アルコール、チオールなどの求核剤。反応はしばしば、ジメチルスルホキシドやアセトニトリルなどの極性非プロトン性溶媒中で行われます。
主要な生成物:
酸化: スルホキシド、スルホン。
還元: チオール。
置換: 使用した求核剤に応じて、さまざまな置換誘導体。
4. 科学研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用され、特にヘテロ環化合物の開発において使用されます。
生物学: 抗菌性や抗癌性など、潜在的な生物学的活性について調査されています。
医学: 特に新しい治療薬の開発において、薬剤設計におけるファーマコフォアとしての可能性について研究されています。
産業: ポリマーや樹脂など、特定の特性を持つ材料の合成に使用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Diethoxyphenyl)(piperidin-1-yl)methanethione typically involves the reaction of 3,4-diethoxybenzaldehyde with piperidine and a sulfur source. One common method is the condensation of 3,4-diethoxybenzaldehyde with piperidine in the presence of a base, followed by the addition of a sulfur donor such as carbon disulfide or thiourea. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the phenyl group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.
作用機序
(3,4-ジエトキシフェニル)(ピペリジン-1-イル)メタンチオンの作用機序は、生物学的標的との相互作用に大きく依存します。特定の酵素や受容体の調節を通じてその効果を発揮すると考えられています。たとえば、抗菌作用では、細菌細胞壁合成に関与する重要な酵素の活性を阻害する可能性があります。抗癌研究では、細胞増殖とアポトーシスを調節するシグナル伝達経路を阻害する可能性があります。
類似化合物:
(3,4-ジメトキシフェニル)(ピペリジン-1-イル)メタンチオン: 構造は似ていますが、エトキシ基の代わりにメトキシ基があります。
(3,4-ジエトキシフェニル)(モルホリン-4-イル)メタンチオン: ピペリジン環の代わりにモルホリン環を含んでいます。
(3,4-ジエトキシフェニル)(ピロリジン-1-イル)メタンチオン: ピペリジン環の代わりにピロリジン環を特徴としています。
独自性: (3,4-ジエトキシフェニル)(ピペリジン-1-イル)メタンチオンは、ピペリジン環と3,4-ジエトキシフェニル基の両方の存在により、特定の化学的および生物学的特性が与えられています。エトキシ基は、化合物の溶解性と反応性に影響を与える可能性があり、ピペリジン環は生物学的標的との相互作用を強化する可能性があります。
この包括的な概要は、さまざまな科学および産業における(3,4-ジエトキシフェニル)(ピペリジン-1-イル)メタンチオンの重要性を強調しています。その独特の構造と反応性は、さらなる研究開発のための貴重な化合物です。
類似化合物との比較
(3,4-Dimethoxyphenyl)(piperidin-1-yl)methanethione: Similar structure but with methoxy groups instead of ethoxy groups.
(3,4-Diethoxyphenyl)(morpholin-4-yl)methanethione: Contains a morpholine ring instead of a piperidine ring.
(3,4-Diethoxyphenyl)(pyrrolidin-1-yl)methanethione: Features a pyrrolidine ring instead of a piperidine ring.
Uniqueness: (3,4-Diethoxyphenyl)(piperidin-1-yl)methanethione is unique due to the presence of both the piperidine ring and the 3,4-diethoxyphenyl group, which confer specific chemical and biological properties. The ethoxy groups can influence the compound’s solubility and reactivity, while the piperidine ring can enhance its interaction with biological targets.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
特性
分子式 |
C16H23NO2S |
|---|---|
分子量 |
293.4 g/mol |
IUPAC名 |
(3,4-diethoxyphenyl)-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C16H23NO2S/c1-3-18-14-9-8-13(12-15(14)19-4-2)16(20)17-10-6-5-7-11-17/h8-9,12H,3-7,10-11H2,1-2H3 |
InChIキー |
GEZDBQQZOUXEQX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)C(=S)N2CCCCC2)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















